molecular formula C13H10FIN4 B8305230 7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine

7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine

Cat. No.: B8305230
M. Wt: 368.15 g/mol
InChI Key: ZZUINHVSPNVARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine is a useful research compound. Its molecular formula is C13H10FIN4 and its molecular weight is 368.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10FIN4

Molecular Weight

368.15 g/mol

IUPAC Name

7-ethyl-4-(4-fluoro-3-iodophenyl)imidazo[4,5-c]pyridazine

InChI

InChI=1S/C13H10FIN4/c1-2-19-7-16-12-9(6-17-18-13(12)19)8-3-4-10(14)11(15)5-8/h3-7H,2H2,1H3

InChI Key

ZZUINHVSPNVARR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (10 mL) was carefully added to 7-ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 9, 825 mg, 2.4 mmol) surrounded by an ice bath, and the resultant reaction mixture was gently stirred at room temperature until a homogeneous solution was observed. To this was added 1,3-diiodo-5,5-dimethylhydantoin (1.36 g, 3.58 mmol) portion-wise, and stirring was continued for 5 minutes. The viscous mixture was then slowly poured into an aqueous sodium hydroxide solution (1M, 10 mL) at 0° C. with stirring. The black suspension slowly dissolved to give a blue solution. CH2Cl2 (20 mL) was added and the layers were separated. The organic layer was washed with saturated aqueous sodium bisulfite solution (20 mL) then concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with heptane:EtOAc 1:1 to 0:100 to afford the title compound as a white solid in 95% yield, 1.19 g.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
95%

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